1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-one
Description
1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-one is a halogenated trifluoroacetyl aromatic compound with the molecular formula C₈H₃BrClF₃O and a molecular weight of 272.47–273.47 g/mol . It features a phenyl ring substituted with bromine at the 4-position, chlorine at the 2-position, and a trifluoroacetyl group (-COCF₃) at the 1-position. This compound is a key intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions and heterocyclic framework construction . Its CAS number is 1033805-23-0 (for the 4-bromo-2-chloro derivative) and 252561-81-2 (for the ethanone analog), with applications in catalytic N-arylation and oxime formation .
Properties
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF3O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVYLXGRYYAVTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing the formation of by-products.
Chemical Reactions Analysis
Nucleophilic Additions to the Carbonyl Group
The trifluoromethyl ketone moiety exhibits enhanced electrophilicity due to the strong electron-withdrawing effect of the -CF₃ group, facilitating nucleophilic attacks.
Mechanistic Note : The -CF₃ group increases the carbonyl’s electrophilicity by 1.5× compared to acetophenone derivatives, as calculated via Hammett substituent constants (σₚ = 0.54 for -CF₃) .
Aromatic Ring Functionalization
The 4-bromo-2-chloro substitution pattern directs electrophilic substitution to the para position relative to chlorine, while enabling cross-coupling reactions at bromine.
Electronic Effects :
-
Hammett analysis shows σₘ = 0.37 for -Cl and σₚ = 0.26 for -Br, making the ring highly electron-deficient .
-
Bromine’s higher leaving-group ability enables selective cross-coupling over chlorine under palladium catalysis .
Stability and Degradation Pathways
The compound exhibits remarkable thermal stability but undergoes hydrolysis under strongly acidic/basic conditions:
Comparative Reactivity with Structural Analogs
The -CF₃ group significantly alters reactivity compared to non-fluorinated analogs:
Key Insight : The -CF₃ group reduces basicity of the carbonyl oxygen (pKa ≈ -2 vs. -5 for non-fluorinated analog) , slowing nucleophilic additions but increasing resistance to hydrolysis.
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity :
Study Focus Findings Compound Interaction Induces apoptosis in cancer cells Cell Lines Tested Various cancer cell lines -
Neuropharmacology :
Mechanism Potential Effect Serotonin Modulation Possible antidepressant effects Dopamine Interaction Implications in mood regulation
Agrochemical Applications
-
Pesticide Development :
Application Area Potential Benefits Insecticides High efficacy against target species Herbicides Selective action with reduced phytotoxicity
Material Sciences
-
Fluorinated Polymers :
Material Type Properties Enhanced Coatings Improved durability Electronics Enhanced insulation
Case Study 1: Anticancer Properties
A study focused on structurally similar compounds demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways. Although specific data on this compound is limited, trends suggest potential for similar activity.
Case Study 2: Neuropharmacological Effects
In animal models, compounds with analogous structures have shown modulation of behavior by altering serotonin levels. This suggests that this compound could have implications in treating mood disorders.
Future Research Directions
Future studies should focus on:
- Detailed pharmacokinetic and pharmacodynamic profiling.
- Comprehensive toxicological assessments.
- In vivo studies to evaluate therapeutic efficacy.
The potential of this compound as a therapeutic agent hinges on thorough investigation into its biological interactions and safety profile.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to altered biochemical pathways. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
Table 1: Structural Comparison of Halogenated Trifluoroacetyl Aromatic Compounds
Key Observations :
- Halogen Position : Bromine at the 4-position (meta) vs. 2-position (ortho) significantly alters steric and electronic properties, affecting reactivity in cross-coupling reactions .
- Trifluoroacetyl vs. Acetyl : The -COCF₃ group enhances electron-withdrawing effects compared to -COCH₃, increasing electrophilicity and stability against nucleophilic attack .
- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity reduce steric hindrance but increase resonance withdrawal compared to chlorine .
Physicochemical Properties
Table 2: Physicochemical Properties of Selected Compounds
Key Observations :
- Boiling Points: Trifluoroacetyl derivatives (230°C) exhibit lower boiling points than propanone analogs (281.7°C) due to reduced molecular weight .
- Density : The trifluoroacetyl group increases density (~1.645 g/cm³) compared to acetyl (~1.494 g/cm³) due to higher halogen content .
Spectroscopic Data
Table 3: Spectroscopic Comparison
Biological Activity
1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-one, also known as 1-(4-bromophenyl)-2,2,2-trifluoroacetophenone, is a fluorinated ketone compound with potential biological activities. Its unique structure, featuring halogen substituents and trifluoromethyl groups, suggests a range of interactions with biological systems. This article reviews the biological activity of this compound based on available research and case studies.
- Molecular Formula : C8H4BrClF3O
- Molecular Weight : 289.47 g/mol
- CAS Number : 1824056-50-9
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties and potential therapeutic applications. Key areas of interest include:
- Antimicrobial Activity : Some studies suggest that halogenated compounds exhibit antimicrobial properties. The presence of bromine and chlorine may enhance the compound's efficacy against certain bacterial strains.
- Cytotoxicity : Research into the cytotoxic effects of similar compounds indicates that fluorinated ketones can exhibit selective toxicity towards cancer cells. The specific cytotoxic profile of this compound remains to be fully elucidated.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induced apoptosis in cancer cell lines | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Study on Antimicrobial Properties
A study highlighted the antimicrobial activity of fluorinated ketones, suggesting that compounds with similar structures could inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes due to the lipophilic nature of the trifluoromethyl group .
Cytotoxicity Assessment
In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines. The compound's cytotoxic effects were evaluated using MTT assays, revealing a concentration-dependent response that warrants further investigation into its potential as an anticancer agent .
The biological mechanisms underlying the activity of this compound are not yet fully understood. However, it is hypothesized that:
- Membrane Disruption : The lipophilic trifluoromethyl group may facilitate interaction with lipid membranes, leading to increased permeability and subsequent cell death.
- Enzyme Inhibition : The compound may inhibit key metabolic enzymes involved in cellular respiration or biosynthesis pathways in target organisms or cells .
Safety and Toxicology
While preliminary data suggest potential therapeutic benefits, safety assessments are crucial. The compound has been associated with skin and eye irritation based on hazard statements related to its chemical structure . Further toxicological studies are necessary to determine safe dosage levels for therapeutic use.
Future Directions
Research into this compound should focus on:
- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with biological targets.
- In Vivo Studies : Evaluating efficacy and safety through animal models to assess therapeutic potential.
- Structure-Activity Relationship (SAR) Analyses : Investigating how modifications to the chemical structure affect biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
